2-Azido-4,6-bis(isopropylamino)-s-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-4,6-bis(isopropylamino)-s-triazine is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-4,6-bis(isopropylamino)-s-triazine typically involves the reaction of cyanuric chloride with sodium azide in an organic solvent such as acetone, tetrahydrofuran, or acetonitrile. The reaction is carried out at low temperatures (0-5°C) to ensure the stability of the azide group . The product is obtained through a single-step process without the need for further purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Azido-4,6-bis(isopropylamino)-s-triazine undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen gas or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium azide, organic solvents (acetone, tetrahydrofuran, acetonitrile), low temperatures (0-5°C).
Reduction: Hydrogen gas, lithium aluminum hydride, mild temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Substitution: Various substituted triazines depending on the nucleophile used.
Reduction: Amino derivatives of the triazine.
Oxidation: Oxidized triazine derivatives with different functional groups.
Scientific Research Applications
2-Azido-4,6-bis(isopropylamino)-s-triazine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other heterocyclic compounds and polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of 2-Azido-4,6-bis(isopropylamino)-s-triazine involves its interaction with specific molecular targets and pathways. The azide group is known to participate in click chemistry reactions, forming stable triazole rings. This property is exploited in various applications, including drug development and materials science. The compound’s unique structure allows it to interact with biological macromolecules, potentially leading to antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Azido-4,6-dichlorotriazine
- 2-Azido-4,6-bis(methylsulfanyl)-1,3,5-triazine
- 2-Azido-4,6-bis(cyanomethoxy)-1,3,5-triazine
Uniqueness
2-Azido-4,6-bis(isopropylamino)-s-triazine stands out due to its unique combination of azide and isopropylamino groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
18941-13-4 |
---|---|
Molecular Formula |
C9H16N8 |
Molecular Weight |
236.28 g/mol |
IUPAC Name |
6-azido-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H16N8/c1-5(2)11-7-13-8(12-6(3)4)15-9(14-7)16-17-10/h5-6H,1-4H3,(H2,11,12,13,14,15) |
InChI Key |
ACGQPZSANGMLKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)N=[N+]=[N-])NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.